molecular formula C11H14F2O4S B13511830 2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate

2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B13511830
M. Wt: 280.29 g/mol
InChI Key: LZTBOGYONSPFLW-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15FO4S. It is a derivative of benzenesulfonate, where the sulfonate group is attached to a 4-methylbenzene ring, and the ethyl group is substituted with a 2,2-difluoroethoxy group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(2,2-difluoroethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-(2,2-Difluoroethoxy)ethanol+4-methylbenzenesulfonyl chloride2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate+HCl\text{2-(2,2-Difluoroethoxy)ethanol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(2,2-Difluoroethoxy)ethanol+4-methylbenzenesulfonyl chloride→2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 2-(2,2-difluoroethoxy)ethanol and 4-methylbenzenesulfonic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Hydrolysis: 2-(2,2-Difluoroethoxy)ethanol and 4-methylbenzenesulfonic acid.

    Reduction: 2-(2,2-Difluoroethoxy)ethanol.

Scientific Research Applications

2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical research: As a building block for the synthesis of potential drug candidates.

    Material science: In the preparation of functionalized polymers and advanced materials.

    Biological studies: As a reagent in the modification of biomolecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoroethoxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a single fluorine atom.

    2-(2,2,2-Trifluoroethoxy)ethyl 4-methylbenzenesulfonate: Contains three fluorine atoms, making it more electron-withdrawing.

    2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate: Lacks fluorine atoms, resulting in different reactivity and properties.

Uniqueness

2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of two fluorine atoms, which influence its reactivity and stability. The difluoroethoxy group imparts specific electronic and steric effects, making this compound valuable in certain synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C11H14F2O4S

Molecular Weight

280.29 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14F2O4S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5,11H,6-8H2,1H3

InChI Key

LZTBOGYONSPFLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(F)F

Origin of Product

United States

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